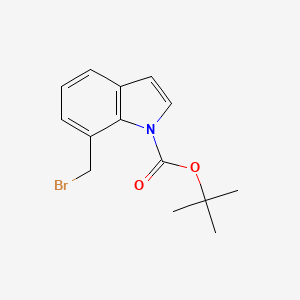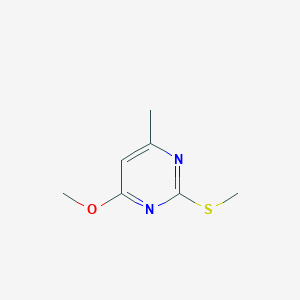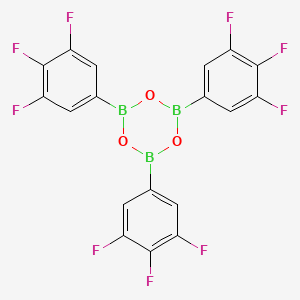
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound with the molecular formula C10H14N2 . It’s a secondary amine .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (THIQ), often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is 235.16 .Scientific Research Applications
Endogenous Presence and Parkinsonism
Identification in Rat and Human Brains : This compound has been identified as an endogenous amine in rat and human brains. Research suggests its potential involvement in parkinsonism, raising the possibility that it could be linked to the onset of Parkinson's disease (Kohno et al., 1986); (Niwa et al., 1991).
Novel Endogenous Amines : Studies have identified novel endogenous amines, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), in the mouse brain and cerebrospinal fluid (CSF) of parkinsonian patients. Elevated levels of these amines in parkinsonian CSF compared to controls suggest a potential connection to idiopathic Parkinson's disease (Kotake et al., 1995).
Neuroprotective Effects
Protection Against Neurotoxins : Research has indicated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can protect dopaminergic neurons against various neurotoxins, suggesting a potential role in treating Parkinson's disease (Kotake et al., 2005).
Prevention of Parkinsonism-Like Behavior : Studies have shown that 1MeTIQ, when pre-administered, can prevent parkinsonism-like behavior abnormalities induced by parkinsonism-inducing agents, indicating its significant role in preventing the pathogenesis of Parkinson's disease (Tasaki et al., 1991).
Chemical and Pharmacological Properties
Redox Annulations and Pharmacological Effects : Studies have explored the chemical properties of this compound, focusing on redox annulations with electron-deficient aldehydes and its pharmacological effects, including potential toxicity and stimulatory effects on respiration and smooth muscle (Paul et al., 2019); (Hjort et al., 1942).
Role in Neurodegenerative Diseases : Further research has indicated its role in various neurodegenerative diseases, highlighting its potential as a neuroprotective, antiaddictive, and antidepressant drug (Antkiewicz‐Michaluk et al., 2018).
Synthesis and Characterization
Synthetic Strategies : Research has also focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives and their pharmacological evaluation, which is important for the development of potential therapeutic agents (Mihoubi et al., 2015).
Analytical Methodologies : High-performance liquid chromatographic methods have been developed for the determination of this compound in the rat brain, contributing to a better understanding of its distribution and potential roles in neurological conditions (Ishida et al., 1991).
Future Directions
The THIQ heterocyclic scaffold, which includes compounds like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that there may be future research directions exploring these properties.
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHRVVMNFQGSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613867 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
CAS RN |
14097-37-1 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)